A Comprehensive Technical Guide to the Chemical Properties of Methyl Dihydrojasmonate
A Comprehensive Technical Guide to the Chemical Properties of Methyl Dihydrojasmonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl dihydrojasmonate, a synthetic analog of the naturally occurring plant hormone methyl jasmonate, is a widely utilized fragrance ingredient with emerging applications in the pharmaceutical and agricultural sectors. Its characteristic jasmine-like aroma has made it a staple in the perfume industry. Beyond its olfactory properties, recent studies have highlighted its potential as an anti-cancer agent, capable of inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the chemical and physical properties of methyl dihydrojasmonate, detailed experimental protocols for their determination, a proposed synthesis route, and an examination of its putative signaling pathway in the context of cancer therapy.
Chemical and Physical Properties
Methyl dihydrojasmonate is a clear to pale yellow oily liquid.[1] It is characterized by a powerful, sweet-floral, jasmine-like odor with fruity undertones.[2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Methyl Dihydrojasmonate
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |
| Synonyms | Hedione, Kharismal, MDJ | |
| CAS Number | 24851-98-7 | |
| Molecular Formula | C13H22O3 | [1] |
| Molar Mass | 226.316 g·mol−1 | [1] |
| Appearance | Clear to pale yellow oily liquid | [1][3] |
| Odor | Floral, jasmine-like, sweet, fruity | [2][3] |
| Boiling Point | 307.8 °C (586.0 °F; 581.0 K); 110 °C at 0.2 mmHg | [1][4] |
| Melting Point | < -20 °C | [5] |
| Density | 0.998 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.459 | [2][4] |
| Flash Point | 113 °C (235 °F; 386 K) - closed cup | [1][4] |
| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | [6] |
| Water Solubility | 91.72 mg/L @ 25 °C (estimated); ca. 0.574 g/L at 20 °C | [5][6] |
| Solubility in other solvents | Soluble in alcohol and oils. | [6][7] |
| logP (o/w) | 2.496 (estimated) | [6] |
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical and physical properties of methyl dihydrojasmonate.
Determination of Water Solubility (OECD Guideline 105)
The water solubility of methyl dihydrojasmonate can be determined using the flask method, as its solubility is expected to be above 10-2 g/L.[8][9]
Principle: A supersaturated solution of methyl dihydrojasmonate in water is prepared at a temperature above the test temperature and allowed to equilibrate at the test temperature. The concentration of methyl dihydrojasmonate in the aqueous phase is then determined by a suitable analytical method.[9]
Apparatus:
-
Constant temperature bath
-
Shaking device
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Procedure:
-
Add an excess amount of methyl dihydrojasmonate to a flask containing deionized water.
-
Agitate the flask at a temperature slightly above the test temperature (e.g., 30 °C) for at least 24 hours to ensure saturation.
-
Transfer the flask to a constant temperature bath set at the test temperature (e.g., 20 ± 0.5 °C) and allow it to equilibrate for at least 24 hours with gentle stirring.[7]
-
After equilibration, cease stirring and allow the excess methyl dihydrojasmonate to settle.
-
Centrifuge an aliquot of the aqueous phase to remove any undissolved substance.
-
Carefully remove a sample from the supernatant for analysis.
-
Quantify the concentration of methyl dihydrojasmonate in the sample using a validated analytical method, such as GC-FID.
-
Repeat the determination until three successive measurements are within the specified range of variation.
Determination of Flash Point (ISO 2719: Pensky-Martens Closed Cup Method)
The flash point is determined using a Pensky-Martens closed cup tester.[2][10]
Principle: A brass test cup is filled with the sample and heated at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[2]
Apparatus:
-
Pensky-Martens closed cup flash point tester
-
Thermometer
-
Heating source
Procedure:
-
Fill the test cup with methyl dihydrojasmonate to the filling mark.
-
Place the lid on the cup and insert the thermometer.
-
Heat the apparatus at a steady rate of 5-6 °C per minute, while continuously stirring.
-
As the temperature approaches the expected flash point, apply the test flame at specified temperature intervals. For each test, the stirring is stopped, and the flame is dipped into the vapor space for one second and then withdrawn.
-
Record the temperature at which a distinct flash is observed inside the cup as the flash point.[4]
Determination of Density (Pycnometer Method)
Principle: The density is determined by measuring the mass of a known volume of the liquid using a pycnometer. The volume of the pycnometer is calibrated using a liquid of known density, such as water.[6]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting stopper with a capillary hole)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately (m0).
-
Fill the pycnometer with deionized water of a known temperature and density (ρwater). Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Wipe the outside of the pycnometer dry and weigh it (m1).
-
Calculate the volume of the pycnometer (V) using the formula: V = (m1 - m0) / ρwater.
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with methyl dihydrojasmonate, following the same procedure as with water.
-
Weigh the pycnometer filled with the sample (m2).
-
Calculate the density of the methyl dihydrojasmonate (ρsample) using the formula: ρsample = (m2 - m0) / V.
Determination of Refractive Index (Abbe Refractometer)
Principle: An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample placed between two prisms. This critical angle is directly related to the refractive index of the sample.[11][12]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (sodium D-line, 589 nm)
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Ensure the prisms are clean and dry.
-
Place a few drops of methyl dihydrojasmonate onto the surface of the measuring prism.
-
Close the prisms to spread the liquid into a thin film.
-
Circulate water from the constant temperature bath through the prisms to maintain a constant temperature (e.g., 20 °C).
-
Adjust the light source and the refractometer's optics to bring the borderline between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
If a colored band is visible, adjust the compensator to remove the dispersion.
-
Read the refractive index directly from the instrument's scale.[13]
Synthesis of Methyl Dihydrojasmonate
A common and efficient method for the synthesis of methyl dihydrojasmonate involves the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one, followed by hydrolysis, decarboxylation, and esterification.[14][15]
Reaction Scheme:
Caption: Synthesis of Methyl Dihydrojasmonate.
Experimental Workflow:
Caption: Experimental Workflow for Synthesis.
Detailed Protocol:
-
Michael Addition: In a reaction flask, dissolve sodium methoxide in methanol. To this solution, add dimethyl malonate dropwise at room temperature. Then, add 2-pentyl-2-cyclopenten-1-one dropwise, maintaining the temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up 1: Quench the reaction by adding a weak acid (e.g., acetic acid). Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Michael adduct.
-
Hydrolysis and Decarboxylation: To the crude adduct, add an aqueous acid solution (e.g., sulfuric acid or hydrochloric acid) and heat the mixture to reflux for several hours. This will hydrolyze the esters and promote decarboxylation.
-
Work-up 2: After cooling, extract the resulting dihydrojasmonic acid with an organic solvent. Purify the acid if necessary.
-
Esterification: Dissolve the purified dihydrojasmonic acid in an excess of methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours.
-
Work-up 3: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution). Extract the methyl dihydrojasmonate with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by vacuum distillation to yield pure methyl dihydrojasmonate.
Biological Activity and Signaling Pathway
Methyl dihydrojasmonate, being a close structural analog of methyl jasmonate, is presumed to exhibit similar biological activities, particularly in the context of cancer therapy. Methyl jasmonate has been shown to induce apoptosis in various cancer cell lines through a multi-faceted mechanism.[1][16]
Putative Signaling Pathway for Apoptosis Induction:
The proposed signaling pathway for methyl jasmonate-induced apoptosis, which is likely shared by methyl dihydrojasmonate, involves the induction of reactive oxygen species (ROS), leading to the activation of downstream apoptotic cascades.[17][18]
Caption: Putative Apoptotic Signaling Pathway.
This intrinsic apoptotic pathway is initiated by an increase in intracellular ROS levels, which in turn leads to mitochondrial outer membrane permeabilization, mediated by the activation of pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[16][17]
Stability and Reactivity
Methyl dihydrojasmonate is generally considered stable under normal storage conditions. However, it can be sensitive to high temperatures, light, and air, which may lead to gradual decomposition.[7] It is a combustible liquid and should be stored away from heat and open flames.[4] In terms of reactivity, it can undergo addition reactions with nucleophilic reagents and alkylation reactions under alkaline conditions.[7]
Stability Testing Protocol (ICH Q1A(R2) Guideline):
To establish the shelf-life and appropriate storage conditions, a stability testing program should be implemented following ICH guidelines.[19][20]
Procedure:
-
Long-term Stability Testing: Store samples of methyl dihydrojasmonate under controlled conditions of 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability Testing: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
-
Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.[21]
-
Analytical Tests: At each time point, the samples should be analyzed for appearance, odor, purity (by GC), and the presence of degradation products.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties of methyl dihydrojasmonate, catering to the needs of researchers, scientists, and professionals in drug development. The detailed experimental protocols offer a practical framework for the accurate determination of its key physical and chemical characteristics. The outlined synthesis procedure and the putative signaling pathway for its apoptotic activity provide a solid foundation for further research into its therapeutic potential. A thorough understanding of these properties is paramount for its effective and safe application in various industrial and research settings.
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